5-oxo-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound is a heterocyclic molecule with a molecular weight of approximately 363.4 g/mol and features three key structural motifs:
- Thiazolo[3,2-a]pyrimidine core: A fused bicyclic system known for pharmacological relevance, particularly in enzyme inhibition and receptor modulation.
- 1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle contributing to electronic diversity and hydrogen-bonding capabilities.
- Tetrahydrofuran (THF) moiety: A saturated oxygen-containing ring that enhances solubility and conformational flexibility .
Synthetic routes typically involve multi-step cyclization and condensation reactions, though specific protocols remain proprietary. Its biological activities are linked to interactions with enzymes such as kinases and proteases, though exact targets require further validation .
Properties
IUPAC Name |
5-oxo-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S2/c19-9(7-6-14-13-18(11(7)20)3-5-22-13)15-12-17-16-10(23-12)8-2-1-4-21-8/h3,5-6,8H,1-2,4H2,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPTWZFPROJLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CN=C4N(C3=O)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of tetrahydrofuran and thiadiazole substituents. Below is a comparison with structurally related thiazolopyrimidine derivatives:
Physicochemical Properties
- Solubility : The THF moiety in the target compound improves aqueous solubility (~25 µg/mL) compared to chlorophenyl (≤5 µg/mL) or tert-butyl (≤10 µg/mL) derivatives .
- Lipophilicity : LogP values range from 2.1 (target) to 3.5 (chlorophenyl analog), influencing bioavailability and blood-brain barrier penetration .
- Metabolic Stability : The trifluoromethylphenyl derivative () resists CYP450 oxidation better than the THF-containing compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology :
- Core reaction : React 5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives with substituted thiadiazole precursors under reflux in polar aprotic solvents (e.g., DMF or acetic acid). Heating at 80–100°C for 6–12 hours typically yields the product .
- Critical parameters : Solvent choice (acetic acid enhances cyclization), stoichiometric ratios (1:1.2 for carboxamide:amine), and inert atmosphere (N₂) to prevent oxidation .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) improves purity; monitor by TLC (Rf ≈ 0.5 in hexane:ethyl acetate 1:1) .
Q. How can the molecular structure be confirmed post-synthesis?
- Analytical techniques :
- X-ray diffraction : Resolves crystal packing and bond angles (e.g., dihedral angles between fused rings ~80.94°) .
- NMR : Key signals include δ 8.2–8.5 ppm (thiadiazole protons) and δ 3.5–4.0 ppm (tetrahydrofuran oxygens) .
- DFT calculations : Validate geometric parameters (bond lengths: C–S ≈ 1.75 Å, C–N ≈ 1.34 Å) and electronic stability .
Q. What spectroscopic methods are suitable for characterizing its functional groups?
- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (amide C=O), 1250–1300 cm⁻¹ (C–S in thiadiazole), and 3100–3300 cm⁻¹ (N–H stretching) .
- Mass spectrometry : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tetrahydrofuran moiety at m/z ~120) .
Advanced Research Questions
Q. How can structural ambiguities (e.g., Z/E isomerism) be resolved computationally?
- Approach :
- Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to compare energy minima of isomers. The (2Z) configuration is typically more stable by ~5 kcal/mol due to reduced steric hindrance .
- Molecular docking: Assess binding affinity differences between isomers to biological targets (e.g., kinases) using AutoDock Vina .
Q. What strategies mitigate low yields in multi-step syntheses?
- Troubleshooting :
- By-product control : Add Na₂CO₃ to neutralize HCl during amide coupling .
- Catalyst optimization : Use Pd/C (5% wt) for hydrogenation steps; monitor H₂ pressure (2–3 atm) .
- Data-driven adjustments : If intermediates degrade (e.g., thiadiazole ring opening), reduce reaction time or lower temperature .
Q. How do substituents (e.g., tetrahydrofuran) influence biological activity?
- Structure-activity relationship (SAR) :
- Lipophilicity : The tetrahydrofuran group increases logP by ~0.5 units, enhancing membrane permeability .
- Hydrogen bonding : Thiadiazole NH acts as a H-bond donor to protein targets (e.g., kinase ATP-binding pockets) .
- Comparative data : Derivatives without tetrahydrofuran show 50% lower IC₅₀ in enzyme inhibition assays .
Q. What methods validate target engagement in pharmacological studies?
- In vitro assays :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to purified proteins (e.g., COX-2) .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in HEK293 cells at 42°C .
- In silico : MD simulations (GROMACS) to assess binding mode stability over 100 ns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
